molecular formula C8H5ClN2O B3212413 5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 1101120-49-3

5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde

Cat. No. B3212413
CAS RN: 1101120-49-3
M. Wt: 180.59 g/mol
InChI Key: WIWNDVSYTNOXAP-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H5ClN2O . It is a solid substance and is used in various chemical reactions .


Synthesis Analysis

The synthesis of 5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde involves a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl ace-toacetate, and malononitrile . The corresponding amine, 2-(7-aza-1 H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU), and triethylamine were added to the solution of substituted 5-chloro-pyrazolo[1,5-a]pyrimidine derivative .


Molecular Structure Analysis

The molecular structure of 5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde consists of a pyrazolo[1,5-a]pyridine core with a chlorine atom at the 5-position and a carbaldehyde group at the 3-position .


Chemical Reactions Analysis

5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde is involved in various chemical reactions. For instance, it is used in the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .


Physical And Chemical Properties Analysis

5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde is a solid substance . It has a molecular weight of 196.59 . The storage temperature is recommended to be at room temperature in a sealed, dry environment .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde has been used in the synthesis of various heterocyclic compounds. For instance, it has been employed in the preparation of chalcone analogues and dipyrazolopyridines via the Vilsmeier–Haack reaction (Quiroga et al., 2010). Similarly, Sonogashira-type cross-coupling reactions have utilized this compound to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes, leading to the formation of 1-phenylpyrazolo[4,3-c]pyridines (Vilkauskaitė et al., 2011). Another study highlights its use in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, showcasing its versatility in chemical reactions (Palka et al., 2014).

Antibacterial Applications

This compound has been used in the synthesis of pyrazolopyridine derivatives with potential antibacterial properties. A study synthesized eight pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial activity against various Gram-negative and Gram-positive bacteria. The presence of the carboxamide group in these compounds showed moderate to good antibacterial activity (Panda et al., 2011).

Photophysical Studies

The compound has been part of studies focusing on photophysical properties. For instance, heterocyclic orthoaminoaldehyde derivatives, including this compound, were synthesized and their absorption and emission properties were examined, showing dependence on the substituents present (Patil et al., 2010).

Crystal Structure Analysis

Studies have also been conducted on the crystal structure of pyrazolo[3,4-b]pyridine derivatives, which include variants of 5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde. These studies provide insights into the molecular arrangements and hydrogen bonding patterns in these compounds (Quiroga et al., 2012).

Mechanism of Action

While the exact mechanism of action of 5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde is not specified, it is reported that 5-indole-pyrazolo [1,5- a] pyrimidines, which are structurally similar, act as inhibitors of PI3K δ .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The future directions of 5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde research could involve its use as a PI3K δ inhibitor, given the reported activity of structurally similar compounds . Further studies could also explore its potential applications in the treatment of inflammatory and autoimmune diseases .

properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-1-2-11-8(3-7)6(5-12)4-10-11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWNDVSYTNOXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C=O)C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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